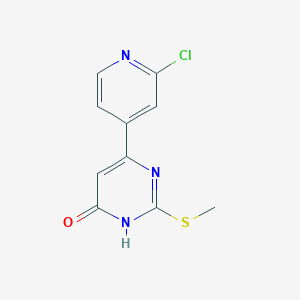![molecular formula C8H7N5 B13898984 3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of appropriate pyrazole derivatives with suitable reagents under controlled conditions. One common method involves the use of microwave-assisted synthesis, which allows for rapid and efficient formation of the desired product . Another method involves ultrasonic-assisted synthesis, which has been shown to improve reaction yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as an anticancer agent, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acid residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: Another pyrazolo[3,4-d]pyrimidine derivative with similar biological activities.
1H-pyrazolo[3,4-d]pyrimidine, 4-amino-: Known for its potential therapeutic applications.
Uniqueness
3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique structural features, such as the prop-1-ynyl group, which may contribute to its distinct biological activities and improved efficacy as a CDK2 inhibitor .
Eigenschaften
Molekularformel |
C8H7N5 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H7N5/c1-2-3-5-6-7(9)10-4-11-8(6)13-12-5/h4H,1H3,(H3,9,10,11,12,13) |
InChI-Schlüssel |
GVOMFFYDGFXDHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=C2C(=NC=NC2=NN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


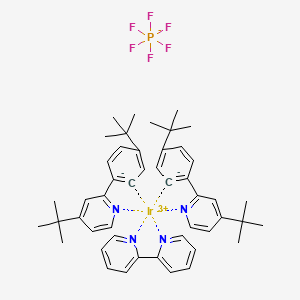
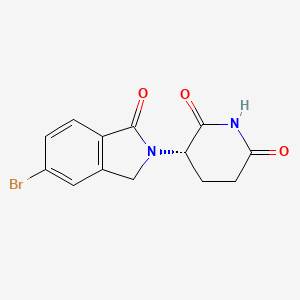
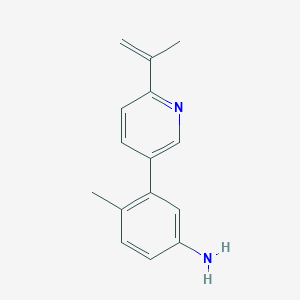

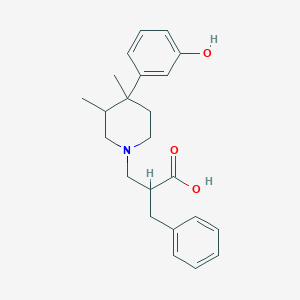
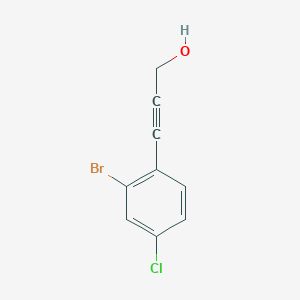
![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
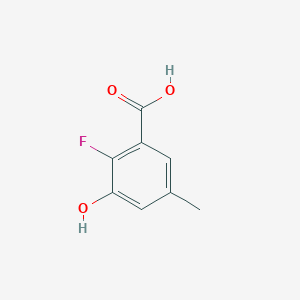
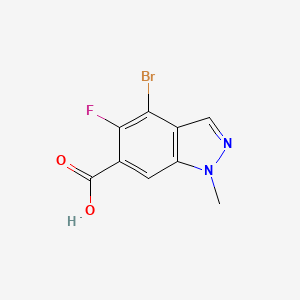
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)


